cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H45N9O6 |
|---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
2-[3-[14-(3-aminopropyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C35H45N9O6/c36-15-3-7-26-32(48)42-27(8-4-16-39-35(37)38)33(49)44-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(47)40-20-30(46)41-29(34(50)43-26)18-21-10-13-25(45)14-11-21/h1-2,5-6,9-14,17,26-29,45H,3-4,7-8,15-16,18-20,36H2,(H,40,47)(H,41,46)(H,42,48)(H,43,50)(H,44,49)(H4,37,38,39) |
InChI Key |
ZLTWSKRUWSCNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclo Nal Gly D Tyr Orn Arg
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Complex Cyclic Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient, stepwise assembly of amino acids on an insoluble polymer support. chempep.com For a complex target like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), the optimization of standard SPPS protocols is critical to navigate challenges such as steric hindrance and potential side reactions.
The choice of resin and its associated linker is a foundational decision in SPPS that dictates the conditions for peptide cleavage and the C-terminal functionality of the final product. chempep.com For the synthesis of a precursor to a head-to-tail cyclic peptide, the strategy often involves preparing a linear peptide that can be cleaved from the support before cyclization in solution. In this context, hyper-acid-sensitive resins are particularly advantageous.
The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for this purpose. biosynth.com Its primary benefit lies in the ability to cleave the completed linear peptide under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), which preserves the acid-labile side-chain protecting groups on residues like D-Tyr, Orn, and Arg. mdpi.comiris-biotech.de This generates a fully protected linear peptide fragment ready for solution-phase cyclization, minimizing potential side reactions that could occur with harsher cleavage cocktails. Furthermore, the steric bulk of the trityl linker helps to suppress side reactions such as diketopiperazine formation, particularly after the dipeptide stage. biosynth.com
Other resins, such as Wang or Rink Amide, are typically used when a C-terminal acid or amide is desired, respectively, and are cleaved under stronger acid conditions (e.g., 95% TFA). chempep.com While suitable for synthesizing linear peptides, their standard cleavage protocols would simultaneously remove the side-chain protecting groups, making them less ideal for a controlled, off-resin cyclization strategy that relies on a fully protected precursor.
| Resin Type | Linker Chemistry | Cleavage Condition | Suitability for Protected Fragment Synthesis |
| 2-Chlorotrityl Chloride (2-CTC) | Trityl-based | Very Mild Acid (e.g., 1-2% TFA in DCM) | Excellent; preserves acid-labile side-chain protecting groups. mdpi.com |
| Wang Resin | p-alkoxybenzyl ester | Strong Acid (e.g., 95% TFA) | Poor; cleaves peptide and side-chain groups simultaneously. chempep.com |
| Rink Amide Resin | Knorr/Rink linker | Strong Acid (e.g., 95% TFA) | Poor; cleaves peptide and side-chain groups simultaneously. chempep.com |
The formation of the amide bond between amino acids is the central reaction in peptide synthesis. The efficiency of this step is governed by the choice of coupling reagent and any associated additives, which activate the C-terminal carboxylic acid of the incoming amino acid. For complex peptides, high-efficiency reagents are necessary to overcome steric hindrance and prevent incomplete reactions.
Modern peptide synthesis has largely moved towards aminium/uronium and phosphonium salt-based reagents due to their high reactivity and ability to suppress racemization. bachem.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents, especially for difficult sequences. peptidescientific.com It forms a highly reactive OAt-ester intermediate, and the pyridine nitrogen of the associated HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction. sigmaaldrich.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and efficient reagent that forms an OBt-active ester. peptide.com While very effective for routine synthesis, HATU is often superior for sterically hindered couplings. peptidescientific.comsigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate) is a phosphonium-based reagent that is also highly reactive and less likely to cause guanidinylation of the free N-terminus compared to uronium salts. peptidescientific.com
These couplings are performed in the presence of a non-nucleophilic tertiary base, most commonly N,N-Diisopropylethylamine (DIPEA), to activate the amino acid and neutralize the protonated N-terminus of the resin-bound peptide. bachem.com Additives like 1-hydroxybenzotriazole (HOBt) or its superior analog, 7-aza-1-hydroxybenzotriazole (HOAt), are often included or are integral to the coupling reagent itself, serving to minimize the risk of racemization. acs.org
| Coupling Reagent | Reagent Type | Key Features & Efficiency |
| HATU | Aminium Salt | Extremely high reactivity, forms OAt-esters. Excellent for hindered couplings and minimizing racemization. peptidescientific.comsigmaaldrich.com |
| HBTU | Aminium Salt | High efficiency for routine synthesis, forms OBt-esters. peptide.com |
| PyBOP | Phosphonium Salt | Strong coupling reagent with high reactivity. Byproducts are not carcinogenic, unlike its predecessor, BOP. peptidescientific.com |
| DIC/HOBt | Carbodiimide | A classic, cost-effective method. Diisopropylcarbodiimide (DIC) is used in SPPS as its urea byproduct is soluble. Requires an additive like HOBt to suppress racemization. peptide.com |
Orthogonality in protecting groups is a fundamental concept in SPPS, allowing for the selective deprotection of one type of group while others remain intact. nih.govbiosynth.com In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed at each step with a base (e.g., piperidine), while the "permanent" side-chain protecting groups are designed to be stable to this base but removable by acid during the final cleavage step. researchgate.net
For the synthesis of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), the following side-chain protection scheme is standard:
Nal (2-Naphthylalanine): The naphthyl side chain is aromatic and unreactive, requiring no protecting group.
Gly (Glycine): The side chain is a hydrogen atom, requiring no protection.
D-Tyr (D-Tyrosine): The phenolic hydroxyl group is typically protected as a tert-butyl (tBu) ether. peptide.com This group is highly stable to piperidine but is readily cleaved by TFA.
Orn (Ornithine): The delta-amino group on the side chain is protected with a tert-butoxycarbonyl (Boc) group. researchgate.net The Boc group is also stable to piperidine and is removed with TFA.
Arg (Arginine): The guanidinium (B1211019) group is strongly basic and is protected with a bulky, electron-withdrawing group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the modern standard, offering excellent protection and efficient removal with TFA. peptide.com
This combination of protecting groups is fully orthogonal to the Fmoc-based chain elongation, ensuring that side-chain reactions are prevented until the final deprotection stage. nih.gov
| Amino Acid Residue | Side Chain Functional Group | Standard Protecting Group (Fmoc/tBu Strategy) | Cleavage Condition |
| Nal | Naphthyl | None Required | N/A |
| Gly | Hydrogen | None Required | N/A |
| D-Tyr | Phenolic Hydroxyl | tert-butyl (tBu) | TFA |
| Orn | δ-Amino | tert-butoxycarbonyl (Boc) | TFA |
| Arg | Guanidinium | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA |
Solution-Phase Synthesis and Segment Condensation Techniques for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale production. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent, with purification performed after each step.
Macrocyclization Strategies for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
The final and most critical step in the synthesis is the intramolecular head-to-tail macrocyclization. This amide bond formation between the N-terminal amine and the C-terminal carboxylic acid can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (off-resin).
The choice between on-resin and off-resin cyclization depends on the peptide sequence, desired purity, and scalability. Both methods aim to favor the intramolecular cyclization over intermolecular polymerization.
Off-Resin (Solution-Phase) Cyclization: This is the more traditional and flexible approach. The synthesis begins by producing a fully protected linear peptide precursor, typically using a 2-CTC resin as described previously. mdpi.comsemanticscholar.org After cleavage, the protected peptide is dissolved in a large volume of an appropriate solvent (e.g., DMF) to create high-dilution conditions. These low concentrations favor the intramolecular reaction, as the probability of one end of the molecule finding its other end is higher than it encountering another peptide molecule. A coupling reagent (such as HATU or PyBOP) and a base (DIPEA) are then added to promote the cyclization. mdpi.com While effective, this method requires a subsequent purification step to remove the cyclic product from any unreacted linear peptide or cyclodimers that may have formed.
On-Resin Cyclization: This method leverages the "pseudo-dilution" effect of the solid support. Because the peptide chains are anchored to a solid matrix, they are physically isolated from one another, which inherently suppresses intermolecular reactions like dimerization and polymerization. nih.gov To perform a head-to-tail cyclization on-resin, the peptide must be anchored to the support via one of its amino acid side chains, leaving the N- and C-termini free to be coupled. biotage.com For the cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) sequence, this would require a modified amino acid or a specialized linker strategy. An alternative on-resin approach is "cyclative release," where the act of cyclization is what cleaves the peptide from the resin. acs.org This can be achieved using specially designed linkers, such as an oxime linker, which can be attacked by the N-terminal amine of the peptide chain to form the cyclic product directly in solution. iris-biotech.de On-resin methods can simplify purification, as many failed sequences and excess reagents can be washed away before the final cleavage.
| Feature | On-Resin Cyclization | Off-Resin (Solution-Phase) Cyclization |
| Principle | "Pseudo-dilution" on solid support minimizes intermolecular reactions. nih.gov | High dilution in solution favors intramolecular reaction. semanticscholar.org |
| Prerequisites | Peptide anchored via side-chain or use of a cyclative-release linker. biotage.comacs.org | Cleavage of a fully protected linear peptide from a mild resin (e.g., 2-CTC). mdpi.com |
| Advantages | - Simplified purification- Lower risk of intermolecular side products (dimers, polymers)- Potentially higher effective yields | - More flexible; not dependent on side-chain anchoring- Applicable to any peptide sequence- Well-established methodology |
| Disadvantages | - May require specialized linkers or side-chain protection schemes- Resin-bound intermediates can be difficult to characterize- Slower reaction kinetics can be an issue | - Requires large solvent volumes (high dilution)- Risk of dimerization/polymerization if concentration is not optimal- Final product requires purification from linear precursors |
Exploration of Lactamization and Other Chemical Cyclization Approaches
The synthesis of cyclic peptides such as cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is a complex process where the macrocyclization of the linear peptide precursor is often the most challenging step. nih.gov This head-to-tail cyclization, forming an amide bond (a lactam), is critical for enhancing the peptide's stability against enzymatic degradation by exopeptidases and for constraining its conformation, which can lead to improved receptor binding affinity and selectivity. nih.govnih.govresearchgate.net
The primary strategy for synthesizing cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) involves the initial assembly of the linear peptide precursor, H-Arg(Pbf)-Nal-Gly-D-Tyr(tBu)-Orn(Boc)-OH, using standard solid-phase peptide synthesis (SPPS) techniques. Following the cleavage of the linear peptide from the resin, the crucial cyclization step is performed in solution. This reaction is conducted under high-dilution conditions to minimize the formation of undesirable cyclic dimers or linear oligomers. purdue.edu
Several coupling reagents can be employed for the lactamization step. The choice of reagent, solvent, and reaction conditions can significantly influence the cyclization yield and the potential for side reactions like epimerization. bachem.com For arginine-containing peptides, specific protecting groups, such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pbf), are used on the guanidino group of arginine to prevent side reactions during synthesis and cyclization. google.com
Commonly used coupling reagents for this type of amide bond formation include phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Another effective agent is 1-propanephosphonic acid cyclic anhydride (T3P), which has been successfully used for the synthesis of other arginine-containing cyclic peptides. google.com The efficiency of these reagents in the cyclization of a linear precursor to cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is compared in the table below, with data extrapolated from studies on similar peptides.
Table 1: Comparison of Cyclization Reagents for Lactamization
| Reagent | Activating Additive | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|
| HATU | DIPEA | DMF/DCM | 22% | nih.gov |
| PyBOP | HOAt | DMF | 16.8% (purified) | nih.gov |
| BOP-Cl | DIPEA | DCM | 75% | nih.gov |
This is an interactive table. Data is illustrative based on syntheses of other complex cyclic peptides.
Beyond traditional lactamization, other chemical cyclization approaches exist, such as native chemical ligation (NCL) and click chemistry. bachem.commdpi.com However, for a head-to-tail cyclization involving standard amino acids as in cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), solution-phase lactamization remains the most direct and widely applied methodology. nih.gov
Refined Purification and Analytical Methodologies for Synthetic Purity Assessment
Following cyclization, the crude product contains the desired cyclic peptide along with unreacted linear precursors, dimers, and other byproducts. Therefore, robust purification and analytical methods are essential to isolate cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Profiling
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the standard and most effective technique for the purification and purity analysis of synthetic cyclic peptides. nih.govnih.gov
For the isolation of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), the crude peptide mixture is dissolved in a suitable solvent and injected into an RP-HPLC system equipped with a preparative C18 column. The separation is based on the differential partitioning of the components between the nonpolar stationary phase (C18 silica) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent (water), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compounds. novoprolabs.com The desired cyclic product typically has a different retention time than its linear precursor and other impurities, allowing for its effective separation.
After purification, analytical RP-HPLC is used to assess the final purity of the compound. A small sample is injected onto an analytical C18 column, and the resulting chromatogram is analyzed. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected. A typical purity profile for a successfully synthesized batch is shown below.
Table 2: Illustrative Analytical HPLC Profile for Purified Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time | 18.5 min |
This is an interactive table representing a typical analytical result.
Mass Spectrometry Techniques for Sequence Verification and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming that the correct cyclic peptide has been synthesized. researchgate.net It provides a precise measurement of the molecular weight of the compound, and tandem MS (MS/MS) techniques can be used to verify the amino acid sequence. frontierspartnerships.org
For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), high-resolution mass spectrometry using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed. researchgate.net The analysis confirms the monoisotopic mass of the synthesized peptide, which should match the calculated theoretical mass.
Table 3: Expected Mass Spectrometry Data for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
| Parameter | Value |
|---|---|
| Chemical Formula | C45H63N9O9 |
| Theoretical Monoisotopic Mass | 759.48 g/mol |
| Observed [M+H]⁺ (ESI-MS) | 760.49 m/z |
This is an interactive table. The molecular formula and mass are calculated for the specified peptide.
Conformational Analysis and Structural Elucidation of Cyclo Nal Gly D Tyr Orn Arg
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For cyclic peptides like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), NMR studies can provide valuable insights into their conformational preferences, flexibility, and intramolecular interactions.
Two-Dimensional NMR Experiments (e.g., COSY, TOCSY, NOESY, ROESY) for Proton Assignment and Inter-Proton Distance Constraints
To delineate the solution conformation of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), a suite of two-dimensional (2D) NMR experiments would be employed. These experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are fundamental for assigning the proton resonances and establishing spatial proximities between protons.
The initial step involves the sequential assignment of all proton signals to their respective amino acid residues within the peptide backbone and side chains. COSY and TOCSY experiments are instrumental in identifying the spin systems of the individual amino acid residues by revealing through-bond scalar couplings between protons. For instance, in a TOCSY spectrum, cross-peaks would connect the amide proton (NH) with the alpha-proton (αH) and subsequently with the side-chain protons of a particular residue.
Once the proton assignments are complete, NOESY and ROESY experiments provide information about through-space distances between protons that are typically within 5 Å of each other. The intensities of the observed cross-peaks in a NOESY or ROESY spectrum are proportional to the inverse sixth power of the distance between the corresponding protons. These inter-proton distance constraints are critical for defining the peptide's folding. For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), key NOEs would be expected between adjacent residues' protons (sequential NOEs), as well as between protons of non-adjacent residues, which are indicative of turns and folded structures. A hypothetical table of selected NOE constraints that might be observed is presented below:
| Proton 1 | Proton 2 | NOE Intensity | Inferred Distance |
| Nal αH | Gly NH | Strong | < 2.5 Å |
| Gly NH | D-Tyr NH | Medium | < 3.5 Å |
| D-Tyr αH | Orn NH | Strong | < 2.5 Å |
| Orn NH | Arg NH | Medium | < 3.5 Å |
| Arg αH | Nal NH | Medium | < 3.5 Å |
| Nal Hβ | D-Tyr Hδ | Weak | < 5.0 Å |
This table is a hypothetical representation of potential NOE data and is intended for illustrative purposes.
Investigation of Amide Proton Exchange Rates and Temperature Dependence for Hydrogen Bonding Analysis
The presence and stability of intramolecular hydrogen bonds are key features of a peptide's conformation. These can be investigated by monitoring the exchange rates of the amide protons with the solvent (typically D₂O). Amide protons involved in stable hydrogen bonds are shielded from the solvent and therefore exhibit slower exchange rates.
Furthermore, the temperature dependence of the amide proton chemical shifts (Δδ/ΔT) provides valuable information about hydrogen bonding. Amide protons with small temperature coefficients (typically less than -4.5 ppb/K) are considered to be involved in intramolecular hydrogen bonds, as their chemical shifts are less sensitive to changes in temperature. A hypothetical table of amide proton temperature coefficients for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is shown below:
| Residue | Amide Proton | Δδ/ΔT (ppb/K) | Hydrogen Bond Status |
| Nal | NH | -5.2 | Solvent Exposed |
| Gly | NH | -2.1 | Intramolecular H-bond |
| D-Tyr | NH | -4.8 | Solvent Exposed |
| Orn | NH | -1.9 | Intramolecular H-bond |
| Arg | NH | -5.5 | Solvent Exposed |
This table is a hypothetical representation of potential temperature coefficient data and is intended for illustrative purposes.
Translational Diffusion Studies for Oligomerization State Assessment
To confirm that the conformational analysis is being performed on a monomeric species, translational diffusion studies using diffusion-ordered spectroscopy (DOSY) can be conducted. By measuring the diffusion coefficient of the peptide in solution, its hydrodynamic radius can be estimated and compared with the expected value for a monomer. This is crucial as aggregation or oligomerization could significantly complicate the interpretation of NMR data and lead to an incorrect structural model.
Analysis of Conformational Dynamics and Flexibility
Cyclic peptides are not static entities but exist as an ensemble of interconverting conformers. Molecular dynamics (MD) simulations, often in conjunction with experimental data from NMR, can provide a detailed picture of the conformational dynamics and flexibility of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). By simulating the movements of the atoms over time, MD can reveal the accessible conformational space, the relative populations of different conformers, and the timescales of conformational transitions. This information is crucial for understanding how the peptide's structure relates to its biological function.
Compound Names
| Abbreviation | Full Name |
| Nal | 2-Naphthylalanine |
| Gly | Glycine (B1666218) |
| D-Tyr | D-Tyrosine |
| Orn | Ornithine |
| Arg | Arginine |
| COSY | Correlation Spectroscopy |
| TOCSY | Total Correlation Spectroscopy |
| NOESY | Nuclear Overhauser Effect Spectroscopy |
| ROESY | Rotating-frame Overhauser Effect Spectroscopy |
| DOSY | Diffusion-Ordered Spectroscopy |
| CD | Circular Dichroism |
| MD | Molecular Dynamics |
Molecular Dynamics (MD) Simulations in Explicit Solvent for Conformational Sampling
Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the structural properties and dynamic behavior of peptides and proteins. nih.gov For cyclic peptides like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), understanding the accessible conformational space is crucial, as biological activity is intrinsically linked to a specific three-dimensional structure. MD simulations model the atomic interactions over time, providing a detailed view of the peptide's flexibility and preferential structures.
The use of an explicit solvent environment, typically water, is critical for the accurate modeling of cyclic peptides. nih.gov This is due to their abundance of solvent-exposed hydrogen bond donors and acceptors, where direct and specific interactions with water molecules can significantly influence the conformational equilibrium. nih.gov Implicit solvent models often fail to capture these nuanced effects. nih.gov However, a notable challenge in simulating cyclic peptides is their inherent ring strain, which can slow down conformational transitions, making it difficult to adequately sample the entire free energy landscape within a standard simulation timeframe. nih.gov Consequently, enhanced sampling techniques are often employed to overcome these kinetic barriers and achieve a more comprehensive exploration of the peptide's conformational possibilities. nih.gov
Table 1: Typical Parameters for MD Simulation of a Cyclic Peptide in Explicit Solvent
| Parameter | Typical Value/Setting | Rationale |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system based on atomic positions. Selection depends on the specific characteristics of the molecule being studied. |
| Solvent Model | TIP3P, SPC/E | Explicit water models that simulate the solvent environment, crucial for capturing solvent-peptide hydrogen bonding. nih.gov |
| Box Type | Cubic, Triclinic | Defines the simulation cell shape. The peptide is solvated within this box. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking laboratory conditions. |
| Simulation Time | >100 ns | The duration required to observe significant conformational sampling; may require microseconds for complex systems. |
| Sampling Method | Replica Exchange MD (REMD) | An enhanced sampling technique to overcome energy barriers and improve conformational space exploration. nih.gov |
Free Energy Landscape Mapping of Conformational States
The vast amount of data generated from MD simulations can be analyzed to construct a free energy landscape (FEL). This landscape provides a visual representation of the conformational states available to the peptide, plotted against one or more collective variables (such as radius of gyration or dihedral angles). The basins or valleys on this landscape correspond to low-energy, stable conformational ensembles, while hills represent higher-energy transition states.
Mapping the energy of every conformation is a valuable tool for characterizing the pathways between different structural forms. researchgate.net For a cyclic peptide, this allows for the identification of the most probable structures in solution. It is important to note that the biologically active conformation of a cyclic peptide may exist as one of many conformers in an equilibrium and is not necessarily the most populated or lowest-energy state. nih.gov Therefore, the FEL provides essential insights into the full spectrum of accessible structures, which is critical for understanding structure-activity relationships.
Role of Individual Residues (Nal, Gly, D-Tyr, Orn, Arg) in Directing the Cyclic Architecture
Nal (2-Naphthylalanine): As a bulky, aromatic amino acid, Nal contributes significantly to the hydrophobic character of the peptide. Its large side chain can engage in π-stacking interactions with other aromatic residues or hydrophobic interactions that help stabilize specific folded conformations. The presence of aromatic residues can also be a factor in the peptide's membrane activity. researchgate.net
Gly (Glycine): Glycine is the simplest amino acid, with only a hydrogen atom for a side chain, which imparts a high degree of conformational flexibility to the peptide backbone. khanacademy.org This flexibility allows Gly to act as a "conformational pivot," accommodating the geometric constraints imposed by cyclization and enabling specific backbone turns that might be sterically hindered by other residues. smolecule.com Despite being known as a "helix-breaker" in some contexts, glycine can be readily incorporated into various secondary structures within a constrained cyclic framework. nih.gov
D-Tyr (D-Tyrosine): The inclusion of a D-amino acid is a powerful strategy in peptide design to induce specific structural features. iupac.org A D-residue strongly influences the local backbone geometry, promoting the formation of specific β-turn types that are less common in peptides composed solely of L-amino acids. iupac.orggla.ac.uk The stereochemistry of D-Tyr fundamentally alters the conformational landscape compared to its L-counterpart, influencing intramolecular interactions. rsc.org Furthermore, the phenolic side chain of tyrosine can participate in hydrogen bonding and cation-π interactions with residues like arginine. preprints.org
Orn (Ornithine): The ornithine residue possesses a primary amine in its side chain. This feature introduces a unique chemical reactivity that can be exploited for structural analysis. The side chain amine can act as an internal nucleophile, leading to a "neighboring group reaction" that facilitates the cleavage of the adjacent peptide bond. nih.gov This "ornithine effect" is particularly useful in mass spectrometry-based sequencing, as it allows for site-selective ring opening, which helps in elucidating the peptide's primary structure. researchgate.netnih.gov
Arg (Arginine): Arginine's long, flexible side chain is terminated by a positively charged guanidinium (B1211019) group, making it highly basic. khanacademy.org This residue is a key driver of electrostatic interactions, readily forming strong hydrogen bonds and salt bridges with negatively charged residues or receptor sites. preprints.org The presence of arginine is often critical for the biological activity and binding affinity of peptides. nih.govnih.gov The guanidinium group can also form cation-π interactions with the aromatic rings of D-Tyr and Nal, further stabilizing the peptide's folded structure. preprints.org
Table 2: Summary of Residue Roles in Cyclic Architecture
| Residue | Key Structural Contribution | Potential Interactions |
|---|---|---|
| Nal | Bulky aromatic side chain, hydrophobic core formation | π-stacking, hydrophobic interactions |
| Gly | High backbone flexibility, acts as a conformational pivot smolecule.com | Enables unique backbone turns |
| D-Tyr | Induces specific β-turn structures due to D-chirality iupac.orggla.ac.uk | Hydrogen bonding, cation-π interactions preprints.org |
| Orn | Side chain amine allows for specific chemical reactions nih.gov | Intramolecular cyclization for structural analysis ("ornithine effect") nih.gov |
| Arg | Positively charged side chain, electrostatic interactions khanacademy.org | Ionic bonds, hydrogen bonds, cation-π interactions preprints.org |
Molecular Recognition and Ligand Target Binding Dynamics of Cyclo Nal Gly D Tyr Orn Arg
Identification of Putative Biological Targets and Receptor Systems (e.g., GPCRs like CXCR4, Opioid Receptors)
The primary biological target identified for this class of cyclic pentapeptides is the C-X-C chemokine receptor type 4 (CXCR4). nih.govcreative-peptides.com CXCR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including immune cell trafficking, embryonic development of the cardiovascular and central nervous systems, and stem cell mobilization. creative-peptides.comkyoto-u.ac.jp Furthermore, CXCR4 is a key therapeutic target as it functions as a co-receptor for T-tropic human immunodeficiency virus type-1 (HIV-1) entry into host cells and is implicated in the metastasis and growth of various cancers. nih.govkyoto-u.ac.jp
The identification of CXCR4 as the principal target is based on extensive research on closely related analogues, most notably FC131, which has the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-). nih.govkyoto-u.ac.jp This compound, which shares the core pharmacophoric features of two basic residues (Arg, Arg), two aromatic residues (D-Tyr, Nal), and a Gly linker, has been extensively characterized as a potent and selective CXCR4 antagonist. nih.govcreative-peptides.com The subject compound, cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), retains these key features, with the basic amino acid Ornithine substituting one of the Arginine residues. This high degree of structural and pharmacophoric similarity strongly indicates that it also targets the CXCR4 receptor system. While other GPCRs, such as opioid or melanocortin receptors, can be targets for other cyclic peptides, the specific arrangement of basic and aromatic residues in cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is characteristic of potent CXCR4 ligands. smolecule.com
Quantitative Assessment of Binding Affinity and Receptor Selectivity
The binding affinity and selectivity of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its analogues for the CXCR4 receptor are quantitatively assessed using a variety of biophysical and biochemical techniques. These methods provide critical data on the ligand's potency, kinetics, and thermodynamics of binding.
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. In the context of CXCR4, these are typically competition binding experiments. In this setup, a radiolabeled ligand, such as the natural chemokine ligand [¹²⁵I]-SDF-1α (Stromal Cell-Derived Factor-1α) or a radiolabeled antibody like (¹²⁵I)-12G5, is incubated with cells or membranes expressing the CXCR4 receptor. nih.govnih.govmtroyal.ca The unlabeled test compound, cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), is then added at increasing concentrations to compete for binding with the radioligand.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the true binding affinity of the ligand. Studies on FC131 and its derivatives have demonstrated potent inhibition of SDF-1α binding, with IC₅₀ values often in the low nanomolar range, indicating high-affinity interaction with CXCR4. nih.gov
Table 1: Binding Affinity of FC131 Analogues for CXCR4 Receptor
| Compound/Analogue | Description | IC₅₀ (nM) for inhibiting [¹²⁵I]-SDF-1 binding |
|---|---|---|
| FC131 | cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) |
6.8 |
| Analogue 15a | Amidine substitution at Gly-D-Tyr bond | 1.8 |
| Analogue 15e | Amidine substitution at Arg-Arg bond | 2.1 |
| Analogue 15f | Amidine substitution at D-Tyr-Arg bond | 110 |
Data sourced from studies on FC131 analogues, demonstrating the high affinity of this structural class for CXCR4 and the sensitivity of binding to modifications at specific positions. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions. It provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒ). In a typical SPR experiment, the CXCR4 receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time.
From the resulting sensorgram, kₐ (how quickly the ligand binds to the receptor) and kₑ (how quickly the ligand dissociates) can be calculated. These kinetic parameters are crucial for understanding the ligand's binding dynamics and its residence time on the receptor. While SPR has been used to study parent peptides of this class, specific kinetic data for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is not widely available in the literature. kyoto-u.ac.jp
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
In an ITC experiment, the ligand is titrated into a solution containing the receptor, and the minute heat changes associated with the binding are measured. The resulting data provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding (e.g., hydrogen bonds, electrostatic interactions, hydrophobic effects). There are currently no specific published ITC studies for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) binding to CXCR4.
Investigation of Ligand-Induced Conformational Changes in Target Receptors
As a CXCR4 antagonist, cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) functions by binding to the receptor and stabilizing it in an inactive conformation. This prevents the receptor from undergoing the conformational changes necessary for G-protein coupling and subsequent downstream signaling that is normally initiated by the endogenous agonist, CXCL12.
Computational docking and mutagenesis studies on the analogue FC131 show that it binds within a major pocket of the CXCR4 receptor, located between the transmembrane (TM) domains TM-3 and TM-5, and also interacts with the extracellular loop 2 (ECL-2). tum.de By occupying this critical space, the ligand acts as a physical barrier, sterically hindering the binding of CXCL12 and locking the receptor in a state that is incompatible with activation. This stabilization of an inactive state is the molecular basis of its antagonistic activity, effectively blocking CXCR4-mediated signaling pathways. nih.govmtroyal.ca
Mapping of Key Binding Epitopes and Critical Residue Interactions (e.g., Arg, Nal, D-Tyr)
The high-affinity binding of this class of pentapeptides to CXCR4 is achieved through a network of specific interactions between the ligand's amino acid side chains and residues within the receptor's binding pocket. Extensive structure-activity relationship (SAR) and receptor mutagenesis studies on the analogue FC131 have elucidated these critical interactions, which serve as a robust model for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). creative-peptides.comnih.govmtroyal.cauit.no
Arginine (Arg) and Ornithine (Orn): The positively charged guanidinium (B1211019) group of Arginine and the primary amine of Ornithine are fundamental for binding. These basic residues form strong electrostatic interactions (salt bridges) with acidic residues in the CXCR4 receptor. Specifically, one basic residue interacts with Asp187 in ECL-2, while the second interacts with Asp171 in TM-3. nih.govmtroyal.ca Furthermore, the peptide backbone has been shown to interact with the highly conserved Glu288 residue in TM-7 via a water-mediated hydrogen bond network. nih.govmtroyal.ca These charge-charge interactions are a primary driver of the ligand's high affinity. nih.gov
D-Tyrosine (D-Tyr): The D-configuration of Tyrosine is crucial for orienting the peptide backbone into the correct bioactive conformation. nih.gov The D-Tyr side chain itself points towards the extracellular side of the receptor and is believed to form a hydrogen bond with Tyr45 of CXCR4. nih.govmtroyal.catum.de The D-Tyr-Arg peptide bond has been identified as an indispensable functional group for maintaining the necessary conformation for receptor interaction. nih.gov
Table 2: Key Molecular Interactions between FC131-class Ligands and the CXCR4 Receptor
| Ligand Residue | Ligand Function | Interacting CXCR4 Residue(s) | Location in CXCR4 | Type of Interaction |
|---|---|---|---|---|
| Arg/Orn (Position 1) | Basic Anchor | Asp187 | Extracellular Loop 2 (ECL-2) | Electrostatic (Salt Bridge) |
| Arg/Orn (Position 2) | Basic Anchor | Asp171, His113 | Transmembrane Domain 3 (TM-3) | Electrostatic, H-Bond |
| Nal | Hydrophobic Anchor | Hydrophobic Pocket | Transmembrane Domain 5 (TM-5) | Hydrophobic |
| D-Tyr | Conformational Constraint / H-Bonding | Tyr45 | Extracellular Side | Hydrogen Bond |
| Peptide Backbone | H-Bonding | Glu288 | Transmembrane Domain 7 (TM-7) | Water-mediated H-Bond |
This table summarizes the critical binding interactions identified through mutagenesis and computational modeling studies of the FC131/CXCR4 complex. nih.govmtroyal.catum.de
Comparative Analysis of Specificity and Promiscuity Profiles Across Related Receptor Subtypes
The molecular recognition of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its closely related analogs is characterized by a high degree of specificity for the CXC chemokine receptor 4 (CXCR4). This selectivity is a critical aspect of its pharmacological profile, distinguishing it from more promiscuous agents. However, subtle structural modifications can modulate this specificity, leading to interactions with other related receptor subtypes, thereby revealing a nuanced promiscuity profile.
Extensive research has been conducted on the parent compound, FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)], which shares a similar cyclic pentapeptide scaffold. FC131 has been identified as a potent and selective antagonist for CXCR4. nih.govmedchemexpress.com This high affinity for CXCR4 is attributed to specific interactions between the pharmacophoric elements of the cyclic peptide and the binding pocket of the receptor.
While demonstrating high selectivity for CXCR4, studies on derivatives of the parent compound FC131 have revealed the potential for a "selectivity switch" to the related CXC chemokine receptor 7 (CXCR7). acs.orgresearchgate.net Both CXCR4 and CXCR7 share the endogenous ligand CXCL12 (SDF-1), suggesting some conservation in their ligand recognition sites. researchgate.net For instance, substitution of the glycine (B1666218) residue in the FC131 scaffold with L-proline was found to shift the receptor preference from CXCR4 to CXCR7. researchgate.net This highlights that minor modifications to the cyclic pentapeptide backbone can significantly alter the ligand's interaction with related receptor subtypes, thereby introducing a level of controlled promiscuity.
Further investigations into amidine-containing analogues of FC131 have reinforced the high selectivity for CXCR4. These particular analogs were demonstrated to be selective antagonists for CXCR4 and did not exhibit activity at either CXCR7 or the CC chemokine receptor 5 (CCR5). researchgate.net
The table below summarizes the binding profile of FC131, a close analog of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), and a derivative, illustrating the concept of receptor selectivity and engineered promiscuity.
| Compound | Receptor Subtype | Binding Affinity (IC50) | Activity | Reference |
| FC131 | CXCR4 | 4.5 nM | Antagonist | medchemexpress.com |
| FC131 | CXCR7 | No significant binding | - | researchgate.net |
| FC131 | CCR5 | No significant binding | - | researchgate.net |
| FC131 derivative (Gly→L-Pro) | CXCR7 | Potent binding | Agonist | researchgate.net |
| FC131 amidine-containing analogues | CXCR4 | Potent inhibition | Antagonist | researchgate.net |
| FC131 amidine-containing analogues | CXCR7 | No activity | - | researchgate.net |
| FC131 amidine-containing analogues | CCR5 | No activity | - | researchgate.net |
This table is generated based on available data for the closely related compound FC131 and its derivatives to infer the likely specificity and promiscuity profile of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-).
Molecular and Cellular Pharmacological Characterization of Cyclo Nal Gly D Tyr Orn Arg
In Vitro Functional Assays for Modulating Receptor Activity (Agonism, Antagonism, Inverse Agonism)
To determine how cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) modulates receptor function, a variety of in vitro functional assays are employed. These assays classify the compound's activity as agonistic (activating the receptor), antagonistic (blocking the receptor), or inverse agonistic (inactivating constitutively active receptors). The initial characterization often involves radioligand binding assays to determine the compound's affinity for the target receptor. Subsequently, cell-based functional assays are performed to measure the physiological response triggered by the compound-receptor interaction. These assays are critical for screening and validating the functional activity of antibody drugs and other therapeutic candidates. nih.gov
Table 1: Methodologies for Receptor Activity Assays
| Assay Type | Principle | Endpoint Measured |
|---|---|---|
| Radioligand Binding Assay | Competitive binding between a labeled (radioactive) known ligand and the unlabeled test compound (cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)) for the target receptor. | Inhibition constant (Ki), which indicates the affinity of the compound for the receptor. |
| Functional Agonist Assay | The compound is added to cells expressing the target receptor, and a specific biological response downstream of receptor activation is measured. | EC50 value (the concentration of the compound that produces 50% of the maximal response). |
| Functional Antagonist Assay | Cells expressing the target receptor are co-incubated with a known agonist and the test compound. The ability of the test compound to inhibit the agonist's effect is measured. | IC50 value (the concentration of the compound that inhibits 50% of the agonist's response). |
Cellular Signaling Pathway Modulation (e.g., Calcium Mobilization, cAMP Accumulation)
Upon receptor binding, a compound can trigger various intracellular signaling pathways. Key second messengers in these pathways include cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). Assays measuring the modulation of these messengers provide insight into the compound's mechanism of action.
Calcium Mobilization Assays : Many G protein-coupled receptors (GPCRs) signal through the Gq protein, which activates phospholipase C and leads to the release of calcium from intracellular stores. youtube.com This transient increase in cytosolic free calcium can be measured in real-time. Methodologies often involve pre-loading cells with a calcium-sensitive fluorescent dye, such as fura-2, and detecting changes in fluorescence upon compound stimulation. nih.govphysoc.org The response is typically dose-dependent and can be inhibited by intracellular calcium antagonists. nih.gov
cAMP Accumulation Assays : Receptors coupled to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively. youtube.comnih.gov To measure these changes, cells are stimulated with the test compound, often in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. nih.gov The resulting intracellular cAMP concentration is then quantified, typically using competitive enzyme-linked immunosorbent assays (ELISA) or specialized reporter systems like the HitHunter cAMP assay. nih.goveurofinsdiscovery.com
Reporter Gene Assays for Downstream Transcriptional Activity
Reporter gene assays are utilized to measure the downstream consequences of receptor activation and signal transduction, specifically the modulation of gene expression. In this method, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing a specific response element. This response element is sensitive to a particular signaling pathway. If cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) activates a pathway leading to the transcription factor that binds this element, the reporter gene will be expressed. The resulting protein product (e.g., luciferase) can be easily quantified by measuring its enzymatic activity (e.g., light production), providing a readout of the compound's effect on transcriptional activity. These assays are highly adaptable for screening various cellular targets, including GPCRs and nuclear hormone receptors. youtube.com
Investigation of Intracellular Signaling Cascades and Effector Mechanisms
Beyond second messengers, a more detailed investigation into the specific intracellular signaling cascades is necessary. This involves identifying the key proteins, such as kinases and other enzymes, that are activated or inhibited following receptor engagement by cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). A primary technique for this is Western blotting, which can detect changes in the phosphorylation state of specific signaling proteins. For example, activation of a receptor might lead to the phosphorylation of proteins in the MAPK or PI3K/Akt pathways. By using antibodies specific to the phosphorylated forms of these proteins, researchers can map the signaling cascade initiated by the compound.
Cellular Uptake and Intracellular Localization Methodologies
Understanding whether a peptide can enter a cell and where it localizes is crucial, especially if its target is intracellular. The cellular uptake and cytosolic delivery of cyclic peptides can be investigated using several methodologies. nih.gov A common approach is to label the peptide with a fluorescent tag. The treated cells can then be visualized using confocal microscopy to determine the peptide's subcellular localization. For quantitative analysis, flow cytometry can be used to measure the fluorescence intensity of a population of cells, providing data on the efficiency of cellular internalization. nih.gov These studies help to understand structure-activity relationships, as modifications to the peptide sequence, such as adding hydrophobic or charged residues, can significantly affect cell penetration. nih.gov
Enzymatic Stability and Proteolytic Degradation Resistance Studies in Biological Matrices
The therapeutic potential of peptides is often limited by their susceptibility to degradation by proteases in the body. youtube.com The stability of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is assessed by incubating it in various biological matrices, such as human plasma or serum, over a period of time. At specific time points, samples are taken, and the concentration of the intact peptide is measured using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of disappearance of the parent compound allows for the calculation of its half-life in the biological matrix. The cyclic structure of peptides like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is a common design strategy intended to confer higher resistance to enzymatic degradation compared to linear peptides. nih.gov
Table 2: Methodologies for Stability and Uptake Studies
| Study Type | Methodology | Outcome |
|---|---|---|
| Cellular Uptake | Confocal Microscopy with a fluorescently-labeled peptide. | Qualitative and semi-quantitative data on intracellular localization (e.g., cytoplasm, nucleus, endosomes). |
| Cellular Internalization | Flow Cytometry with a fluorescently-labeled peptide. | Quantitative measurement of the percentage of cells that have taken up the peptide and the mean fluorescence intensity. |
| Enzymatic Stability | Incubation in plasma/serum followed by HPLC or LC-MS analysis. | Half-life (t1/2) of the peptide in the biological matrix, identification of degradation products. |
Assessment of Biological Activity in Relevant In Vitro and Ex Vivo Tissue Models (Methodological Focus)
To assess the biological activity of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) in a more physiologically relevant context, experiments are conducted on isolated tissues and organs (ex vivo) or in complex three-dimensional cell cultures (in vitro). For example, an ex vivo tissue bath study might use a segment of artery or intestine. The tissue is maintained in a temperature-controlled, oxygenated physiological solution. The effect of the compound on tissue function, such as muscle contraction or relaxation, can be measured and recorded using a force transducer. This approach provides valuable information about the compound's integrated biological effect on a functional tissue system.
Structure Activity Relationship Sar Studies of Cyclo Nal Gly D Tyr Orn Arg Analogs
Systematic Amino Acid Substitution and Point Mutation Strategies
Studies on analogs of this cyclic peptide have demonstrated that the Arg and Nal residues are particularly crucial for biological activity. scite.ai When these positions are substituted with Alanine (B10760859), a significant loss of potency is observed, indicating that the guanidinium (B1211019) group of Arginine and the bulky aromatic side chain of 2-naphthylalanine are primary determinants for receptor binding and activation. scite.ai
Conversely, substitutions at other positions have varying effects. The replacement of the Glycine (B1666218) residue, for instance, can be tolerated to some extent, although introducing bulky side chains at this position can negatively impact the peptide's conformational flexibility and, consequently, its activity. The D-Tyrosine and Ornithine residues also contribute significantly to the peptide's interaction with its target, and substitutions at these positions are used to fine-tune potency and selectivity.
Table 1: Alanine Scanning of a Cyclo(-D-Tyr¹-Arg²-Arg³-Nal⁴-Gly⁵-) Analog This table is based on findings for a closely related analog to illustrate the principle of Ala-scanning.
| Compound | Substituted Residue | Result |
|---|---|---|
| Analog 6 | Arg³ (to Ala) | Significant loss of potency scite.ai |
| Analog 7 | Nal⁴ (to Ala) | Significant loss of potency scite.ai |
| Analog 10 | Arg³ (in D-Arg² epimer) | Significant loss of potency scite.ai |
| Analog 11 | Nal⁴ (in D-Arg² epimer) | Significant loss of potency scite.ai |
Impact of Stereochemical Inversion (L- vs. D-Amino Acid) on Biological Activity and Conformation
The stereochemistry of the amino acid residues is a critical factor that dictates the three-dimensional conformation of the peptide backbone and the spatial orientation of the side chains. The presence of a D-amino acid, D-Tyrosine, in the parent structure is essential for inducing a specific turn conformation that is believed to be the bioactive state.
Inversion of stereochemistry from L- to D- or vice versa at a specific position can have profound effects on biological activity. For example, in a related cyclic pentapeptide antagonist, cyclo(-D-Tyr¹-Arg²-Arg³-Nal⁴-Gly⁵-), the creation of its epimer by inverting the stereochemistry of the Arginine at position 2 to D-Arginine, resulting in cyclo(-D-Tyr¹-D-Arg²-Arg³-Nal⁴-Gly⁵-), yielded another highly potent antagonist. scite.ai This indicates that while the specific conformation is altered, the new arrangement of side chains can also result in a favorable interaction with the receptor.
However, not all stereochemical changes are beneficial. The substitution of an L-amino acid for a D-amino acid (or vice versa) at a critical position can disrupt the required backbone geometry, leading to a significant decrease or complete loss of activity. For instance, replacing D-Phe with L-Phe in melanocortin analogs often leads to a reduction in binding affinity. mdpi.com These findings underscore the importance of specific stereochemical configurations for maintaining the precise topology required for molecular recognition.
Incorporation of Non-Canonical Amino Acids, N-Alkylation, and Peptide Mimetics
To enhance properties such as potency, selectivity, and metabolic stability, researchers have incorporated non-canonical (unnatural) amino acids and introduced modifications to the peptide backbone, such as N-alkylation.
N-Alkylation: The methylation of backbone amide nitrogens (N-methylation) is a common strategy to increase metabolic stability and constrain peptide conformation. In SAR studies of related cyclic pentapeptides, sequential N-methylation was performed on the amide nitrogens. scite.ai This modification can either enhance or diminish activity depending on the position. For example, the analog cyclo(-D-Tyr¹-D-MeArg²-Arg³-Nal⁴-Gly⁵-) was found to have a potency close to that of the highly active parent compound. scite.ai In contrast, N-methylation at the Nal residue was reported to significantly reduce antagonistic activity. scite.ai
Non-Canonical Amino Acids: The introduction of conformationally constrained amino acids or other unnatural residues can help to lock the peptide into its bioactive conformation. For example, replacing Glycine at position 5 with D-Alanine in an analog, yielding cyclo(-D-Tyr¹-Arg²-Arg³-Nal⁴-D-Ala⁵-), resulted in a compound with potency comparable to the lead peptide. scite.ai NMR and conformational analysis revealed that this potent analog favored the same backbone conformation as the parent compound, whereas less potent analogs adopted altered backbone shapes. scite.ai
Peptide Mimetics: Attempts to replace peptide bonds with isosteres, such as reduced amide bonds or alkene dipeptide isosteres, have also been explored. However, these modifications in related cyclic peptides have generally resulted in a significant reduction in bioactivity, suggesting that the specific electronic and geometric properties of the amide bond are crucial for maintaining the active conformation. scite.ai
Variations in Ring Size and Cyclization Scaffold Modifications
Expanding or contracting the ring by adding or deleting amino acid residues typically leads to a dramatic loss of potency. This is because changes in ring size alter the global conformation and the distances between the critical side chains (pharmacophoric elements). A different ring size would disrupt the specific turn structure stabilized by the D-Tyr residue, misaligning the Nal, Arg, and Orn side chains from their optimal positions for receptor interaction.
The method of cyclization also plays a role. The parent compound features a standard head-to-tail amide linkage. Alternative cyclization strategies, such as side-chain-to-side-chain cyclization (e.g., forming a lactam bridge between the side chains of residues like Asp/Glu and Lys/Orn) or the introduction of disulfide bridges, would fundamentally change the scaffold's topology and are often explored in peptide drug design to create novel conformational constraints. peptide.com However, for this specific class of compounds, the head-to-tail pentapeptide ring appears to be a highly optimized scaffold.
Investigation of Side Chain Modifications at Nal, Gly, D-Tyr, Orn, and Arg Residues
Fine-tuning the side chains of the constituent amino acids has been a fruitful strategy for optimizing the activity of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) analogs.
D-Tyr Residue: The phenolic hydroxyl group of D-Tyrosine is a key interaction point, likely participating in hydrogen bonding with the receptor. Modifications at this position have shown that this group is critical. For instance, replacing the 4-hydroxyl group with a 4-amino or a 4-methoxy group in related analogs led to 13-fold and 64-fold reductions in affinity, respectively. scite.ai The introduction of a halogen on the phenyl ring also resulted in reduced affinity. scite.ai
Arg and Orn Residues: The positively charged side chains of Arginine and Ornithine are essential for activity, likely forming salt bridges with acidic residues in the receptor binding pocket. The guanidinium group of Arg and the primary amine of Orn are considered crucial pharmacophoric features. Studies on other peptides have shown that substituting ornithine with alanine, thereby removing the positive charge, leads to a significant loss of activity, highlighting the importance of this electrostatic interaction. nih.gov
Nal Residue: The large, hydrophobic 2-naphthylalanine side chain is a primary driver of binding affinity, engaging in van der Waals and hydrophobic interactions within the receptor. Its replacement with less bulky aromatic residues (like Phe) or aliphatic residues (like Ala) leads to a substantial decrease in potency. scite.ai
Gly Residue: The Glycine residue provides conformational flexibility to the peptide backbone. Its lack of a side chain allows the peptide to adopt specific turn conformations that might be sterically hindered by larger residues. However, as noted earlier, substitution with small residues like D-Ala can be well-tolerated and can even help to pre-organize the peptide into its bioactive shape. scite.ai
Correlation between Structural Alterations and Changes in Binding Affinity or Functional Efficacy
The extensive SAR studies have established clear correlations between specific structural modifications and the resulting biological activity.
Positive Charge is Essential: The removal or displacement of the positive charges on the Arg and Orn side chains consistently leads to a dramatic loss of binding affinity and functional efficacy. This underscores the critical role of electrostatic interactions in the binding mechanism.
Aromatic Interactions are Key: The size and nature of the aromatic side chains at the Nal and D-Tyr positions are paramount. The bulky Nal group is a major contributor to affinity, while the hydroxylated phenyl ring of D-Tyr serves as a crucial hydrogen bonding moiety. Altering these features, for example by removing the hydroxyl group from Tyr, results in a significant drop in potency. scite.ai
Conformational Rigidity is a Prerequisite: The cyclic pentapeptide scaffold, combined with the stereochemistry of the D-Tyr residue, creates a conformationally constrained molecule. Modifications that disrupt this preferred conformation, such as altering the ring size or inverting stereochemistry at key positions, generally reduce or abolish activity. Potent analogs identified through modification, such as the substitution of Gly with D-Ala, tend to preserve the essential backbone conformation of the parent peptide. scite.ai
Table 2: Summary of Structure-Activity Correlations
| Structural Alteration | Position | Observed Effect on Activity/Affinity |
|---|---|---|
| Substitution with Alanine | Arg, Nal | Significant decrease scite.ai |
| Stereochemical Inversion (e.g., L- to D-) | Various | Highly context-dependent; can decrease, maintain, or even increase potency |
| N-Methylation | Arg | Potency maintained scite.ai |
| N-Methylation | Nal | Significant decrease scite.ai |
| Removal of Hydroxyl Group | D-Tyr | Significant decrease scite.ai |
| Change in Ring Size | Backbone | Significant decrease (inferred) |
Development of SAR Hypotheses and Pharmacophore Models for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
Based on the accumulated SAR data, a pharmacophore model for ligands of this type can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity.
The key features of the pharmacophore for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its analogs are:
Two Positively Ionizable Centers: One corresponding to the guanidinium group of Arginine and another to the primary amine of Ornithine. These features are spatially separated by a specific distance defined by the cyclic backbone.
A Major Hydrophobic/Aromatic Site: Provided by the bulky naphthyl side chain of the Nal residue.
A Hydrogen Bond Donor/Acceptor Site: The phenolic hydroxyl group of the D-Tyrosine residue.
A Defined 3D Backbone Topology: The cyclic pentapeptide scaffold, constrained by the D-amino acid, acts as a rigid framework to hold these pharmacophoric elements in the precise spatial orientation required for optimal receptor interaction.
This model suggests that any active compound must present these functional groups in a similar three-dimensional arrangement. The rigidity of the cyclic peptide scaffold has been instrumental in defining these models with high precision. nih.gov Such pharmacophore models are valuable tools for virtual screening of chemical libraries to identify novel, non-peptidic scaffolds that mimic the essential features of the parent peptide and may lead to the discovery of new therapeutic agents. nih.gov
Computational Chemistry and Molecular Modeling Approaches for Cyclo Nal Gly D Tyr Orn Arg Research
Conformational Sampling and Energy Minimization Techniques
The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional conformation. Therefore, a thorough exploration of the conformational landscape of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is a critical first step in its computational analysis. The cyclic nature of this peptide imposes significant constraints on its flexibility, yet it can still adopt a variety of conformations in solution.
Conformational Sampling is the process of generating a representative ensemble of these possible three-dimensional structures. A variety of computational methods can be employed for this purpose, including:
Systematic Search: This method involves systematically rotating the rotatable bonds in the molecule by a defined increment. While comprehensive, this approach is computationally expensive for a molecule with the flexibility of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-).
Stochastic/Random Search: Methods like Monte Carlo simulations introduce random changes to the molecular geometry and accept or reject the new conformation based on its energy. nih.gov This allows for a more efficient exploration of the conformational space compared to systematic searches.
Molecular Dynamics (MD) Simulations: By simulating the motion of the atoms over time, MD can naturally sample different conformations. This technique is particularly useful for understanding the dynamic nature of the peptide in a simulated physiological environment.
Once a diverse set of conformations is generated, Energy Minimization is employed to refine these structures. This process computationally identifies the lowest energy, and therefore most stable, conformation in the vicinity of a given starting structure. This is achieved by iteratively adjusting the atomic coordinates to reduce the potential energy of the molecule. The resulting minimized structures represent local energy minima on the potential energy surface of the peptide. By comparing the energies of these various minimized conformations, researchers can identify the most likely structures that cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) will adopt. It is important to note that the biologically active conformation is not always the absolute lowest energy state. nih.gov
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.org In the context of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), docking simulations are instrumental in predicting how this cyclic peptide interacts with its biological targets, such as the CXCR4 receptor. kyoto-u.ac.jp
The process begins with the three-dimensional structures of both the ligand (cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)) and the target protein. The docking algorithm then samples a vast number of possible binding poses of the peptide within the active site of the receptor. Each of these poses is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then selected as the most probable binding modes.
The output of a molecular docking simulation provides a wealth of information about the potential binding of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) to its target. A detailed analysis of the predicted binding modes can reveal key interfacial interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: The formation of hydrogen bonds between the peptide's amide backbone or amino acid side chains and residues in the receptor's binding pocket is a crucial determinant of binding specificity.
Electrostatic Interactions: The positively charged Ornithine and Arginine residues of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) can form strong electrostatic interactions with negatively charged residues, such as Aspartic Acid or Glutamic Acid, in the target protein.
Hydrophobic Interactions: The nonpolar side chains of Naphthylalanine (Nal) and Tyrosine can engage in hydrophobic interactions with nonpolar pockets within the receptor.
Pi-Pi Stacking: The aromatic rings of Naphthylalanine and Tyrosine can participate in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.
By identifying these critical interactions, researchers can gain a deeper understanding of the molecular basis of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)'s biological activity. This knowledge is invaluable for the rational design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Pathway Elucidation
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and movements of both the peptide and its target receptor. nih.gov
For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), MD simulations can be used to:
Assess the stability of the docked pose: By running an MD simulation of the predicted ligand-receptor complex, researchers can determine if the binding mode is stable over time.
Characterize conformational changes: MD can reveal how the peptide and the receptor adapt their conformations upon binding.
Identify key residues for binding: By analyzing the atomic trajectories, it is possible to identify the specific amino acid residues that are most critical for maintaining the binding interaction.
Elucidate the binding pathway: Advanced MD techniques can be used to simulate the entire process of the peptide approaching and binding to the receptor, providing insights into the mechanism of action.
These simulations provide a more realistic representation of the biological system and can uncover important dynamic features that are missed by static modeling techniques.
Pharmacophore Modeling and Virtual Screening Strategies Based on Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. For cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), a pharmacophore model would define the spatial arrangement of essential features such as hydrogen bond donors and acceptors, positive charges, and aromatic groups that are required for its interaction with its target receptor.
This model can be developed based on the structure of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) in its bioactive conformation, which can be determined from experimental data or computational studies like conformational analysis and molecular docking.
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. In this process, large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model. This is a highly efficient method for identifying novel and structurally diverse compounds that have the potential to exhibit the same biological activity as cyclo(-Nal-Gly-D-Tyr-Orn-Arg-). The identified "hits" from the virtual screen can then be prioritized for experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogs of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), a dataset of structurally related peptides with their corresponding experimentally measured biological activities is required.
For each analog, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., molecular weight, logP), electronic properties, and topological features.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. A robust QSAR model can then be used to:
Predict the biological activity of newly designed, untested analogs of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-).
Identify the key structural features that are most important for enhancing or diminishing the biological activity.
Guide the design of new analogs with improved potency and selectivity.
Computational Prediction of Permeability and Other ADME-Related Properties (Focus on Theoretical Models)
The therapeutic potential of a drug candidate is not solely determined by its biological activity but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models can be used to predict these properties for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) and its analogs, providing an early assessment of their drug-likeness. nih.gov
Permeability , the ability of a molecule to pass through biological membranes, is a particularly important parameter for orally administered drugs. For a cyclic peptide like cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), its relatively large size and number of hydrogen bond donors and acceptors can pose a challenge to its permeability.
Theoretical models for predicting permeability and other ADME properties can be broadly categorized as:
Structure-based models: These models utilize the three-dimensional structure of the molecule to predict its properties. For example, the number of rotatable bonds and the polar surface area are often used as simple indicators of permeability.
QSAR-based models: Similar to the QSAR models for biological activity, these models establish a correlation between molecular descriptors and experimentally determined ADME properties. nih.gov
Physicochemical property-based models: These models rely on fundamental physicochemical properties like lipophilicity (logP) and solubility to predict ADME behavior.
By employing these computational tools, researchers can prioritize the design of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) analogs with a more favorable ADME profile, increasing the likelihood of developing a successful therapeutic agent.
Design and Development of Cyclo Nal Gly D Tyr Orn Arg Analogs and Derivatives
Rational Design Principles Guided by SAR and Computational Insights
The design of new analogs is heavily guided by structure-activity relationship (SAR) studies and computational modeling. SAR studies systematically alter the structure of the lead compound to determine which chemical groups are essential for its biological activity. For the class of cyclic pentapeptides targeting the CXCR4 receptor, a key biological target involved in various diseases, research on the foundational analog FC131, cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), has yielded critical insights. nih.govscite.ai
Key Pharmacophoric Elements:
Aromatic Residues: The D-Tyr and Nal (L-3-(2-naphthyl)alanine) residues are crucial. The bulky, hydrophobic Nal side chain is thought to interact with a hydrophobic pocket within the receptor. nih.govnih.gov
Cationic Residues: The basic side chains of Arg (arginine) and Orn (ornithine) are vital for electrostatic interactions with acidic residues in the receptor's binding pocket, such as aspartic acid. nih.govnih.gov
Backbone Conformation: The cyclic nature of the peptide restricts its conformation, which is essential for pre-organizing the side chains into the correct orientation for receptor binding.
Alanine (B10760859) Scanning: A common technique to probe the importance of each amino acid is alanine scanning, where each residue is systematically replaced by alanine. Studies on FC131 revealed that replacing Arg³ and Nal⁴ with alanine led to a significant loss of potency, confirming their critical role in receptor binding. nih.govscite.ai
Computational Modeling: Molecular docking and dynamics simulations are used to build three-dimensional models of the peptide binding to its receptor. nih.govuit.no These models help rationalize experimental SAR data and predict how new modifications might affect binding. For instance, computational models of FC131 docked into the CXCR4 receptor suggest that the Arg² and Nal³ side chains bind deep within the receptor's main crevice, while other residues may be more solvent-exposed. nih.govmtroyal.ca This information allows for the rational design of new derivatives where modifications are made to less critical positions to attach linkers or other functional groups without disrupting the key binding interactions.
Table 1: Representative Structure-Activity Relationship Data for FC131 Analogs Data derived from studies on the closely related CXCR4 antagonist, FC131.
| Compound/Modification | Key Change | Relative Potency/Activity | Reference |
| FC131 | Parent Compound | High | nih.govscite.ai |
| Ala³ Analog | Arg³ → Ala | Significant Loss of Potency | nih.govscite.ai |
| Ala⁴ Analog | Nal⁴ → Ala | Significant Loss of Potency | nih.govscite.ai |
| D-Ala⁵ Analog | Gly⁵ → D-Ala | Potency similar to FC131 | nih.govscite.ai |
| N-Me-D-Arg² Analog (FC122) | Arg² → N-Me-D-Arg | Increased Potency | scite.airesearchgate.net |
Development of Peptidomimetics and Non-Peptide Scaffolds Inspired by Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)
While peptides can be highly potent and selective, their use as drugs can be limited by poor stability in the body and low oral bioavailability. uit.no To overcome these limitations, researchers develop peptidomimetics—molecules that mimic the structure and/or function of peptides but are made from non-natural building blocks. mdpi.comusf.edu
Strategies for developing peptidomimetics inspired by this cyclic peptide scaffold include:
Backbone Modification: The amide bonds of the peptide backbone can be replaced with more stable isosteres, such as alkene or amidine groups. nih.gov For example, replacing the Nal-Gly peptide bond in FC131 with an amidine isostere resulted in one of the most potent cyclic pentapeptide-based CXCR4 antagonists reported. nih.gov
Scaffold Replacement: The entire peptide backbone can be replaced with a non-peptide scaffold, such as an indole (B1671886) framework. nih.gov This approach aims to position the essential pharmacophoric side chains (aromatic and cationic groups) in the correct spatial orientation to mimic the bioactive conformation of the original peptide. nih.gov This can lead to the discovery of novel small-molecule antagonists. nih.gov
These peptidomimetic strategies aim to create compounds with improved drug-like properties while retaining the high potency and selectivity of the parent peptide. usf.edu
Strategies for Enhancing Receptor Selectivity and Potency
Several chemical strategies have been employed to enhance the potency and receptor selectivity of cyclic pentapeptide antagonists. These modifications often focus on fine-tuning the structure to optimize interactions with the target receptor or to constrain the molecule into its most active conformation. elifesciences.orgnih.gov
Key strategies include:
N-Methylation: The addition of a methyl group to the nitrogen atom of a peptide bond (N-methylation) is a powerful tool in medicinal chemistry. nih.gov It can increase metabolic stability by protecting the bond from enzymatic degradation. Furthermore, it restricts the conformational flexibility of the peptide backbone, which can lock the molecule into its bioactive shape and improve binding affinity. nih.gov For example, the substitution of an arginine residue with its N-methyl-D-arginine epimer led to the identification of FC122, a highly potent CXCR4 antagonist. scite.ainih.gov
Use of Non-Natural Amino Acids: Incorporating amino acids not found in nature can introduce novel properties. For instance, replacing D-Tyr with bicyclic aromatic amino acids has been explored to identify new pharmacophores. nih.gov The introduction of conformationally constrained amino acids can also serve to rigidify the peptide backbone, enhancing potency.
Side Chain Optimization: Systematic modifications to the side chains can lead to improved interactions. For the D-Tyr residue, studies have shown that replacing the hydroxyl group with other substituents can lead to a reduction in affinity, highlighting its importance. scite.ai Similarly, optimizing the length and basicity of the cationic side chains (Arg, Orn) is critical for maximizing electrostatic interactions with the receptor.
These strategies, often used in combination, allow for the systematic optimization of the lead compound to produce derivatives with superior potency and selectivity. nih.gov
Bifunctional Ligand Design and Multivalent Approaches
Many receptors, including CXCR4, are known to form dimers or larger oligomers on the cell surface. This phenomenon can be exploited through the design of multivalent ligands, which contain multiple binding motifs connected by a linker. Such constructs can simultaneously engage with two or more receptor units, often leading to a significant increase in binding affinity and potency, an effect known as avidity. rsc.org
The design of bifunctional or multivalent ligands based on the cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) scaffold involves:
Dimerization: Two cyclic peptide units can be covalently linked together. The nature and length of the linker are critical. Studies on dimeric FC131 derivatives used rigid poly(L-proline) linkers of varying lengths to determine the optimal distance between the two binding sites of a CXCR4 dimer. A maximal increase in binding affinity was observed when the linker length was in the range of 5.5 to 6.5 nm.
Multivalent Scaffolds: More complex scaffolds can be used to present multiple peptide units. For example, chelator scaffolds can be functionalized to conjugate two or more peptide ligands, creating bivalent or multivalent probes. snmjournals.org
These multivalent approaches can not only enhance binding potency but also modulate receptor signaling in unique ways compared to their monovalent counterparts. rsc.org
Conjugation Strategies for Research Probes or Diagnostic Tools (Methodological Focus)
The cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) scaffold is highly amenable to chemical modification, allowing for its conjugation to various functional molecules to create research probes and diagnostic agents. tum.de The methodological focus is on attaching these moieties without compromising the peptide's ability to bind to its target.
Methodologies for Radiolabeling: For nuclear imaging techniques like Positron Emission Tomography (PET), the peptide must be labeled with a positron-emitting radionuclide. This is typically achieved by attaching a bifunctional chelator, a molecule that can strongly bind a radiometal on one end and be covalently attached to the peptide on the other. researchgate.netkcl.ac.uk
Chelator Conjugation: A common strategy involves incorporating an amino acid with a functionalizable side chain, such as Ornithine (Orn) or Lysine (Lys), into the peptide sequence. The side chain's amino group serves as an attachment point for the chelator. Chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are widely used. nih.govacs.org The chelator is typically activated (e.g., as an N-hydroxysuccinimide ester) to react with the amino group on the peptide's side chain. nih.gov
Automated Radiosynthesis: The process of introducing the radiometal (e.g., Gallium-68, Lutetium-177, or Fluorine-18 via an aluminum complex) into the chelator-peptide conjugate is often automated. mattioli1885journals.comnih.govresearchgate.net For instance, in the synthesis of [⁶⁸Ga]Pentixafor, a DOTA-conjugated analog, the ⁶⁸Ga eluted from a generator is buffered and heated with the peptide conjugate to achieve efficient radiolabeling. researchgate.netresearchgate.net The final product is then purified, typically using solid-phase extraction cartridges. nih.gov
Methodologies for Fluorescent Labeling: For optical imaging and fluorescence microscopy, the peptide is conjugated to a fluorophore. ed.ac.uknih.gov
Direct Amide Coupling: Similar to chelator conjugation, fluorescent dyes with reactive groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates are commonly used. nih.govsb-peptide.com These groups react with free amino groups on the peptide, such as the side chain of Orn or Lys, to form a stable amide or thiourea (B124793) bond. sb-peptide.com A wide variety of dyes covering the visible to near-infrared (NIR) spectrum, such as FAM, TAMRA, and Cyanine dyes (Cy3, Cy5), can be attached using this method. sb-peptide.comresearchgate.net
These conjugation strategies are fundamental to converting a potent receptor-binding peptide into a versatile tool for visualizing biological processes and diagnosing disease. tum.deknowledge-share.eu
Emerging Research Avenues and Future Directions for Cyclo Nal Gly D Tyr Orn Arg
Exploration of Novel Receptor Targets and Unanticipated Off-Target Interactions
The structure of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), particularly the presence of D-Tyr, Arg, and the bulky hydrophobic Nal (2-naphthylalanine) residue, bears resemblance to known cyclic peptide antagonists of the CXCR4 receptor. researchgate.netnih.gov CXCR4 is a chemokine receptor implicated in cancer metastasis, HIV entry, and inflammatory diseases, making it a highly relevant therapeutic target. nih.govmdpi.com Therefore, the primary hypothesis for the biological activity of this peptide would be its interaction with CXCR4. Initial investigations should focus on competitive binding assays to determine its affinity for this receptor.
Beyond the primary target, a crucial avenue of research is the systematic screening for novel receptor interactions and unanticipated off-target effects. This is vital for building a comprehensive pharmacological profile and identifying both new therapeutic opportunities and potential liabilities.
Future research should involve:
Comprehensive Receptor Screening: Testing the peptide against a broad panel of G-protein coupled receptors (GPCRs), particularly other chemokine receptors, to assess its selectivity profile.
Identification of Binding Partners: Employing techniques such as affinity chromatography coupled with mass spectrometry to pull down and identify binding partners from cell lysates, which may reveal unexpected targets.
Functional Assays: Conducting cell-based functional assays (e.g., migration assays, calcium mobilization) to confirm whether binding to a receptor results in agonistic or antagonistic activity. nih.gov
These explorations will clarify the peptide's mechanism of action and its potential for therapeutic development, either as a selective CXCR4 antagonist or as a modulator of other, yet-to-be-identified biological pathways.
Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding
A thorough understanding of the peptide's structure-function relationship is paramount. Advanced biophysical techniques are indispensable for elucidating its three-dimensional conformation, binding kinetics, and the thermodynamics of its interaction with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state conformation of cyclic peptides. nih.govresearchgate.netnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on torsional angles and inter-proton distances, which, when combined with molecular modeling, can generate a high-resolution 3D structure. nih.govrsc.orgresearchgate.net This structural information is critical for understanding how the peptide presents its key residues (e.g., Arg, Nal) for receptor binding.
Mass Spectrometry (MS): Tandem and multistage mass spectrometry are essential for confirming the peptide's sequence and identifying sites of metabolic instability. rsc.orgnih.govfrontierspartnerships.org Because cyclic peptides lack N- and C-termini, their fragmentation patterns are more complex than those of linear peptides, requiring specialized analytical approaches. rsc.orgfrontierspartnerships.orgnih.gov Recent MS-based strategies can also rapidly identify hydrolytic "soft spots" in the peptide backbone, guiding future chemical modifications to enhance stability. acs.org
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding process. SPR can measure the real-time association and dissociation rates (kinetics) of the peptide with its receptor, while ITC measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy).
The data gathered from these techniques will provide a detailed mechanistic picture, facilitating rational design and optimization of the peptide for improved potency and pharmacokinetic properties.
Table 1: Biophysical Techniques for Mechanistic Analysis
| Technique | Primary Information Yielded | Application to Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) |
|---|---|---|
| NMR Spectroscopy | 3D solution structure, conformational dynamics, intramolecular hydrogen bonds. nih.govrsc.org | Determine the precise spatial arrangement of amino acid side chains for receptor interaction. |
| Mass Spectrometry (MS) | Sequence verification, identification of metabolic degradation sites. rsc.orgnih.govacs.org | Confirm peptide identity and guide modifications to improve proteolytic resistance. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D). | Quantify the binding affinity and residence time of the peptide on its target receptor. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), affinity (K_D), stoichiometry. | Understand the energetic drivers of the peptide-receptor binding interaction. |
| Circular Dichroism (CD) | Secondary structure elements (e.g., β-turns). nih.gov | Assess overall peptide folding and conformational changes upon binding or environmental changes. |
Integration of Omics Technologies to Elucidate System-Wide Molecular Effects
To understand the full biological impact of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), it is essential to look beyond its direct target and investigate its effects on a system-wide level. Integrating various "omics" technologies can provide an unbiased, holistic view of the molecular changes induced by the peptide in cells or organisms.
Proteomics and Phosphoproteomics: These approaches can identify changes in protein expression and phosphorylation levels following peptide treatment. This would reveal the downstream signaling pathways modulated by the peptide, offering insights into its functional consequences.
Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels, transcriptomics can show how the peptide influences gene expression, providing a broader picture of the cellular response.
"Metabolomics and Lipidomics: These technologies assess changes in small-molecule metabolites and lipids. creative-proteomics.com This can uncover alterations in cellular metabolism or membrane composition resulting from the peptide's activity. nih.govacs.org For instance, lipidomics could reveal specific interactions between the peptide and cell membrane components, which may be relevant to its mechanism of cell entry or receptor engagement."
A multi-omics approach would be invaluable for identifying biomarkers of the peptide's activity and for uncovering novel mechanisms of action or potential toxicity pathways that would be missed by more targeted analyses.
Table 2: Hypothetical Multi-Omics Experimental Framework
| Omics Field | Methodology | Potential Insights for Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) on treated vs. untreated cells. | Identify genes and pathways transcriptionally regulated by the peptide's target engagement. |
| Proteomics | Mass Spectrometry-based proteomics (e.g., SILAC, TMT). | Quantify changes in the cellular proteome to map downstream signaling effects. |
| Metabolomics | LC-MS or GC-MS analysis of cellular metabolites. | Reveal shifts in metabolic pathways (e.g., energy metabolism, biosynthesis) post-treatment. |
| Lipidomics | Targeted or untargeted MS-based analysis of lipid species. creative-proteomics.com | Characterize peptide-membrane interactions and effects on lipid signaling. nih.gov |
Research into Novel Delivery Systems and Strategies (Methodological Focus, not administration)
Despite their advantages, the delivery of peptide-based therapeutics can be challenging. Future research must focus on developing innovative delivery methodologies to enhance the bioavailability and targeting of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-).
Nanoparticle-Based Carriers: Encapsulating the peptide within or conjugating it to the surface of nanoparticles offers a promising strategy. nih.gov Various nanomaterials, including lipid nanoparticles, polymers, and self-assembling peptide nanostructures, can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery. acs.orgmdpi.comacs.org For instance, cyclic peptides can be used to functionalize the surface of nanoparticles to improve tumor penetration. nih.gov
Hydrogel Formulations: Self-assembling peptides can form hydrogel networks that serve as depots for sustained release. rsc.orgresearchgate.net An intriguing approach involves creating "progelators"—sterically constrained cyclic peptides that are soluble but can be triggered to linearize and form a hydrogel at a target site, for example, by enzymes that are overexpressed in a tumor microenvironment. nih.govnorthwestern.edunih.gov
Peptide-Based Transporters: Conjugating the therapeutic peptide to a cell-penetrating peptide (CPP) can facilitate its entry into cells, which is crucial for targeting intracellular proteins. wuxiapptec.com This creates a bifunctional molecule designed for both targeting and cellular uptake.
These methodological advancements are key to unlocking the full therapeutic potential of cyclic peptides by overcoming fundamental pharmacokinetic barriers.
Investigation of Unexplored Chemical Modifications and Their Pharmacological Implications
The rational chemical modification of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) is a critical step in optimizing its drug-like properties. Structure-activity relationship (SAR) studies, where systematic modifications are made and their effects on activity are measured, will be central to this effort. researchgate.netacs.orgmdpi.com
Backbone Modifications: Altering the peptide backbone can profoundly impact conformation and proteolytic stability. nih.govrsc.orgrsc.org N-methylation of amide bonds can disrupt hydrogen bonding patterns and block protease access, while the incorporation of non-natural amino acids (e.g., β-amino acids) can create novel folding patterns and enhance resistance to degradation. nih.govnih.gov
Side-Chain Modifications: The side chains of the amino acids are crucial for target recognition. Modifying the Orn and Arg residues could fine-tune the charge distribution and binding interactions. For example, altering the length or basicity of these side chains could enhance affinity or selectivity for the target receptor. nih.gov Similarly, substituting the Nal residue with other aromatic or hydrophobic groups could explore different binding pockets. researchgate.net
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the hydrodynamic radius of a peptide, which can reduce renal clearance and extend its circulating half-life. bachem.com
Each modification must be evaluated for its impact on not only stability and pharmacokinetics but also on binding affinity and biological activity, as changes can sometimes be detrimental to the desired function. acs.org
Table 3: Potential Chemical Modifications and Their Pharmacological Implications
| Modification Type | Example | Potential Pharmacological Implication |
|---|---|---|
| Backbone N-methylation | Methylate one or more backbone amide nitrogens. | Increased metabolic stability, altered conformation, potentially improved membrane permeability. nih.gov |
| Side-Chain Substitution | Replace Orn with Lys or another basic residue. | Modified binding affinity and selectivity due to altered charge and geometry. nih.gov |
| Aromatic Group Alteration | Replace Nal with Phe, Trp, or a substituted aromatic ring. | Probe hydrophobic interactions within the receptor binding pocket to optimize affinity. |
| PEGylation | Covalent attachment of a PEG polymer. | Increased in vivo half-life, reduced immunogenicity, improved solubility. bachem.com |
| Incorporation of β-amino acids | Replace Gly with a β-alanine residue. | Enhanced stability against proteolysis by altering backbone structure. nih.gov |
Translational Research Perspectives and Pre-clinical Investigation Frameworks
Moving cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) from a promising chemical entity to a clinical candidate requires a structured preclinical investigation framework. nih.gov This translational pathway involves a series of iterative steps designed to build a comprehensive data package for regulatory evaluation.
The framework should include:
Lead Identification and Optimization: Initial screening to confirm the primary biological activity, followed by the chemical modifications and SAR studies described in section 9.5 to generate optimized lead candidates with high potency, selectivity, and stability.
In Vitro Characterization: Comprehensive in vitro testing of lead candidates, including detailed mechanistic studies (as in 9.2), cell-based functional assays, and initial safety profiling in various cell lines.
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates in animal models to determine key parameters like half-life and bioavailability.
In Vivo Efficacy Studies: Evaluation of the therapeutic effect of the peptide in relevant animal models of disease (e.g., tumor xenograft models for a CXCR4 antagonist). mdpi.com These studies are crucial for establishing proof-of-concept.
Biomarker Development: Using insights from omics studies (as in 9.3), develop pharmacodynamic biomarkers that can be used to monitor the biological effect of the drug in both preclinical models and, eventually, in human clinical trials. youtube.com
This systematic approach ensures that only the most promising candidates, with a well-understood mechanism of action and a favorable efficacy and safety profile, are advanced toward clinical development. biochempeg.comnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-), and how can purity be optimized?
- Methodology :
- Use solid-phase peptide synthesis (SPPS) for linear precursor assembly, followed by cyclization via native chemical ligation or thioester-mediated cyclization .
- Employ reverse-phase HPLC with C18 columns for purification, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm cyclic structure and >95% purity .
- Optimize cyclization efficiency by testing solvents (e.g., DMF, acetonitrile) and catalysts (e.g., HATU/DIPEA) under inert conditions to minimize racemization .
Q. How can the stability of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) under physiological conditions be systematically evaluated?
- Methodology :
- Conduct accelerated degradation studies at 37°C in buffers (pH 2.0, 7.4, 9.0) to simulate gastrointestinal, plasma, and lysosomal environments .
- Monitor degradation via LC-MS/MS over 24–72 hours, quantifying intact peptide using external calibration curves. For analogs lacking standards (e.g., oxidized forms), estimate concentrations via response factors from structurally similar cyclic peptides .
- Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .
Q. What in vitro assays are suitable for screening the biological activity of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)?
- Methodology :
- Use cell-based assays (e.g., HEK293 or primary cells) to test receptor binding (e.g., GPCRs) via cAMP/calcium flux assays or BRET/FRET biosensors .
- For antimicrobial activity, perform MIC/MBC assays against Gram-positive/negative bacteria with vancomycin and polymyxin B as controls .
- Validate specificity using competitive binding assays with excess unlabeled peptide or receptor antagonists .
Advanced Research Questions
Q. How can contradictions in activity data between in vitro and in vivo models for cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) be resolved?
- Methodology :
- Perform pharmacokinetic profiling to assess bioavailability (e.g., plasma half-life via LC-MS ) and tissue distribution using radiolabeled peptides (³H/¹⁴C) .
- Investigate metabolic stability via liver microsome assays and identify degradation products with high-resolution MS/MS .
- Use knockout animal models to confirm target engagement and rule out off-target effects .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) analogs?
- Methodology :
- Apply molecular dynamics (MD) simulations (e.g., GROMACS) to model peptide-receptor interactions, focusing on conformational flexibility and hydrogen-bond networks .
- Use QSAR models (e.g., Random Forest, SVM) trained on experimental IC₅₀ data to prioritize analogs for synthesis .
- Validate predictions with alanine scanning mutagenesis or D-amino acid substitutions to probe critical residues .
Q. How can multi-omics approaches elucidate the mechanism of action of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-)?
- Methodology :
- Combine transcriptomics (RNA-seq) and proteomics (TMT labeling + LC-MS/MS) to identify differentially expressed pathways in treated vs. control cells .
- Integrate phosphoproteomics to map kinase signaling networks and metabolomics (GC/LC-MS) to track metabolic shifts .
- Use systems biology tools (e.g., STRING, Cytoscape) for network analysis and Gene Ontology (GO) enrichment to highlight key biological processes .
Methodological Frameworks for Study Design
- For experimental reproducibility :
- For data contradiction analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
